copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate” is a complex molecule that involves copper coordination with an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of copper ions with the amino acid derivative in the presence of acetic acid. The reaction conditions may include:
Solvent: Aqueous or organic solvent
Temperature: Room temperature to moderate heating
pH: Adjusted to facilitate coordination
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include:
Continuous flow reactors: For efficient mixing and reaction control
Purification steps: Such as crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Copper can change its oxidation state
Reduction: Reduction of copper ions
Substitution: Ligand exchange reactions
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen
Reducing agents: Sodium borohydride, hydrazine
Ligands: Other amino acids, peptides
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of copper(II) complexes, while reduction could yield copper(I) species.
Scientific Research Applications
Chemistry
Catalysis: Copper complexes are often used as catalysts in organic reactions.
Coordination Chemistry: Studying the coordination behavior of copper with various ligands.
Biology
Enzyme Mimics: Copper complexes can mimic the active sites of certain enzymes.
Antimicrobial Agents: Potential use as antimicrobial agents due to copper’s known antimicrobial properties.
Medicine
Therapeutic Agents: Investigated for potential therapeutic applications, including anti-cancer properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example:
Catalysis: The copper center may facilitate electron transfer reactions.
Biological Activity: Interaction with biological molecules, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Copper(II) acetate: A simpler copper complex with acetic acid.
Copper peptides: Complexes involving copper and peptides, often studied for their biological activity.
Uniqueness
This compound’s uniqueness may lie in its specific coordination environment and the presence of the amino acid derivative, which could impart unique properties compared to simpler copper complexes.
Properties
Molecular Formula |
C16H28CuN6O6-2 |
---|---|
Molecular Weight |
463.98 g/mol |
IUPAC Name |
copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate |
InChI |
InChI=1S/C14H26N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h9-11,16-17H,1-8,15H2,(H3,19,20,21,22,23,24);1H3,(H,3,4);/q-2;;+2/p-2/t9?,10-,11-;;/m0../s1 |
InChI Key |
QGGWMSSOLHDALM-IQUXVSJESA-L |
Isomeric SMILES |
CC(=O)O.C1C([N-]CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |
Canonical SMILES |
CC(=O)O.C1C([N-]CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.